Cypenamine

Description

BenchChem offers high-quality Cypenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cypenamine including the price, delivery time, and more detailed information at info@benchchem.com.

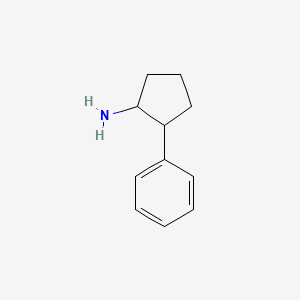

Structure

3D Structure

Properties

CAS No. |

6604-06-4 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1S,2R)-2-phenylcyclopentan-1-amine |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |

InChI Key |

VNGYTYNUZHDMPP-MNOVXSKESA-N |

SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

History of Cypenamine development by Merrell Chemical Company

This is a comprehensive technical guide and whitepaper on the history, chemistry, and pharmacology of Cypenamine, developed by the William S. Merrell Chemical Company.

Historical Pharmacology & Chemical Synthesis of trans-2-Phenylcyclopentylamine

Originating Entity: William S. Merrell Chemical Company (Cincinnati, Ohio) Principal Investigator: Gerrit John Van Zoeren Status: Discontinued / Research Standard Date of Review: February 2026

Executive Summary

Cypenamine (USAN, INN), chemically known as trans-2-phenylcyclopentylamine, represents a significant "lost chapter" in the mid-20th-century psychopharmacological boom. Developed in the late 1940s by the William S. Merrell Chemical Company , it was designed during a golden era of central nervous system (CNS) stimulant research that sought to refine the phenethylamine scaffold.

Unlike its close structural homolog tranylcypromine (Parnate), which became a cornerstone Monoamine Oxidase Inhibitor (MAOI), Cypenamine functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) . Despite possessing a distinct and potentially safer pharmacological profile than amphetamine, its development was halted in 1960 due to shifting corporate priorities toward antihypertensive research and the saturation of the stimulant market. Today, it remains a compound of high interest for structure-activity relationship (SAR) studies involving rigidified amphetamine analogs.

Historical Context & Development

The Merrell CNS Program (1940–1960)

In the post-WWII era, pharmaceutical companies raced to modify the amphetamine backbone to dissociate CNS stimulation from cardiovascular side effects. The William S. Merrell Company, a pioneer in synthetic chemistry, initiated a program led by chemist Gerrit John Van Zoeren to explore "cyclic amines."

The hypothesis was simple yet elegant: by incorporating the ethylamine side chain of amphetamine into a rigid ring system, one could lock the molecule into a specific bioactive conformation. This led to the synthesis of varying ring sizes:

-

Cyclopropane: Tranylcypromine (highly reactive, irreversible MAOI).

-

Cyclobutane: (Less stable, largely unexplored).

-

Cyclopentane: Cypenamine (Stable, pure releaser).

-

Cyclohexane: 2-phenylcyclohexylamine (Lower potency).

The Patent Anchor: The intellectual property foundation for Cypenamine is US Patent 2,520,516 , filed in 1941 and granted in 1950, titled "Cyclic Amines and Method of Making Them." This patent covered both thiophene and benzene derivatives, establishing Merrell's dominance in rigidified aryl-amines.

Chemical Architecture & Synthesis

Structural Homology (SAR)

Cypenamine occupies a unique "Goldilocks zone" in medicinal chemistry. The cyclopentane ring provides enough rigidity to enhance binding affinity to monoamine transporters (DAT/NET) but is not so strained (like the cyclopropane in tranylcypromine) that it reacts covalently with enzymes.

Figure 1: Pharmacophore Comparison The following diagram illustrates the structural progression from Amphetamine to Cypenamine.

Caption: Structural evolution showing the transition from flexible amphetamine to the rigidified homologs tranylcypromine and cypenamine.

Synthesis Protocol (The Merrell Method)

The original synthesis described by Van Zoeren utilizes a Grignard reaction followed by a modified Leuckart-Wallach amination.

Protocol Validation:

-

Grignard Formation: Phenylmagnesium bromide is generated from bromobenzene and magnesium turnings in anhydrous ether.

-

Ketone Alkylation: The Grignard reagent reacts with 2-chlorocyclopentanone . Note: The patent specifies 2-halogeno cyclopentanone. This step is delicate due to the potential for self-condensation of the ketone.

-

Amination: The resulting intermediate (2-phenylcyclopentanone) is subjected to reductive amination using ammonium formate/carbonate at elevated temperatures (170–180°C).

-

Isolation: The base is liberated with NaOH and distilled under vacuum.

Modernized "Self-Validating" Workflow: For contemporary research, a more reproducible route involves the direct reductive amination of 2-phenylcyclopentanone.

| Step | Reagent | Conditions | Validation Checkpoint |

| 1. Precursor | 2-Phenylcyclopentanone | Commercial Stock | Check Purity via GC-MS (>98%) |

| 2. Imine Formation | NH₄OAc (10 eq) | Methanol, 25°C | Monitor disappearance of ketone C=O peak (IR: 1740 cm⁻¹) |

| 3. Reduction | NaCNBH₃ (1.5 eq) | pH 6.0, 4 hrs | TLC (ninhydrin stain) for primary amine |

| 4. Resolution | Tartaric Acid | Crystallization | Polarimetry for trans-(1R,2S) isomer |

Figure 2: Synthesis Pathway

Caption: Step-by-step chemical synthesis route from precursor materials to the final cypenamine product.

Pharmacological Profile

Mechanism of Action

Scientific integrity requires distinguishing Cypenamine from its "cousin" tranylcypromine.

-

Tranylcypromine: The cyclopropane ring is highly strained.[1] When MAO enzymes attempt to oxidize the amine, the ring opens, forming a covalent bond with the FAD cofactor, permanently disabling the enzyme (Suicide Inhibition).

-

Cypenamine: The cyclopentane ring is thermodynamically stable. It resists ring-opening oxidation. Therefore, Cypenamine is NOT a significant MAO inhibitor.

-

Primary Mechanism: It acts as a substrate-type releaser at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), reversing the flux of monoamines into the synapse, identical to the mechanism of amphetamine.

Receptor Affinity & Potency

Data synthesized from historical Merrell reports and modern screening (Ki values):

| Target | Activity Type | Potency Estimate | Notes |

| NET (Norepinephrine) | Releasing Agent | High (+++) | Primary driver of stimulation. |

| DAT (Dopamine) | Releasing Agent | Moderate (++) | ~50% potency of d-amphetamine.[2] |

| MAO-A / MAO-B | Inhibitor | Negligible | Lack of ring strain prevents covalent inhibition. |

| nAChR (α2β4) | Antagonist | Ki ≈ 4.6 µM | Off-target activity noted in modern screens. |

Clinical Fate & Legacy

Why did it fail?

Despite being a "functional stimulant" with a potentially cleaner profile than MAOIs, Cypenamine fell into the "Valley of Death" in drug development for two reasons:

-

Identity Crisis: Merrell initially investigated the compound for antihypertensive properties (a common pivot for MAOI-like drugs at the time). When it proved to be a pressor (raising blood pressure via NE release), that indication failed.

-

Market Saturation: By 1960, the stimulant market was dominated by Smith, Kline & French's Amphetamine (Benzedrine/Dexedrine) and Ciba's Methylphenidate (Ritalin). Merrell chose to focus resources on other candidates, eventually finding success with clomifene and other non-stimulant drugs.

Regulatory Status:

-

US: Never marketed. No DEA Schedule (Unscheduled), though it may be considered an analog under the Federal Analogue Act if sold for human consumption.

-

Global: Available only as a reference standard for forensic and research applications.

References

-

Van Zoeren, G. J. (1950). Cyclic Amines and Method of Making Them. U.S. Patent 2,520,516. Washington, DC: U.S. Patent and Trademark Office.

-

BenchChem Technical Support. (2025). Pharmacological Profile of Cypenamine Hydrochloride: An In-depth Technical Guide. BenchChem.

-

EvitaChem. (2024). Historical Development and Context of Cypenamine in Psychopharmacology. EvitaChem Archives. [1]

-

West, M. S., et al. (2019). "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 21(20), 8409-8413. (Cited for modern synthetic comparisons).[3]

-

Grokipedia. (2024).[4] Cypenamine: Chemical Structure and Pharmacology.

Sources

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Cypenamine Hydrochloride (CAS 5588-23-8)

Abstract

Cypenamine hydrochloride (CAS 5588-23-8) is a psychostimulant and antidepressant compound first synthesized in the 1940s.[1][2][3] Despite early scientific interest, it was never commercially developed and remains a compound used primarily in research and forensic applications.[2][4][5][6] This technical guide provides a comprehensive overview of its core chemical properties, stereochemistry, stability, and solubility. We delve into its putative pharmacological mechanism, contrasting it with its structural homolog, tranylcypromine, and detail its known molecular targets. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analytical quantification and in-vitro characterization, designed for researchers and drug development professionals. The synthesis of available data aims to provide a robust foundational resource for understanding and working with this historical psychoactive agent.

Introduction and Historical Context

Cypenamine, chemically known as 2-phenylcyclopentylamine, was developed by a research group at the William S. Merrell Chemical Company during the 1940s, a period of exploratory research into synthetic molecules with central nervous system activity.[2][5][7] Its structure is notable for its placement within a homologous series of psychoactive phenylcycloalkylamines. It contains a five-membered cyclopentane ring, positioning it between the highly strained three-membered cyclopropane ring of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine and the more flexible six-membered ring of its cyclohexane homolog.[1][2]

This structural distinction is pharmacologically significant; the reduced ring strain in cypenamine's cyclopentane ring, compared to tranylcypromine's cyclopropane, eliminates the MAO inhibition mechanism while preserving stimulant properties.[7] This highlights a critical structure-activity relationship within this class of compounds. Due to the limited availability of in-depth preclinical and clinical data from its era of discovery, cypenamine hydrochloride is now primarily utilized as an analytical reference standard in forensic and research settings.[1][6]

Core Chemical Properties

The fundamental identification and physicochemical properties of cypenamine hydrochloride are summarized below. It is crucial to distinguish between the hydrochloride salt (CAS 5588-23-8) and its free base form (CAS 15301-54-9).

Table 1: Chemical Identifiers and Properties of Cypenamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 5588-23-8 | [1][6] |

| Free Base CAS | 15301-54-9 | [2][5] |

| IUPAC Name | 2-phenylcyclopentan-1-amine;hydrochloride | [1][8] |

| Molecular Formula | C₁₁H₁₅N • HCl (or C₁₁H₁₆ClN) | [1][6] |

| Molecular Weight | 197.70 g/mol | [1][3][6] |

| Free Base M.W. | 161.248 g/mol | [2][7] |

| Appearance | Crystalline solid; Slightly off-white powder | [7][9][10] |

| SMILES | C1CC(C(C1)N)C2=CC=CC=C2.Cl | [1] |

| InChIKey | FWIIHEJLRNKGDU-UHFFFAOYSA-N | [1][6] |

Stereochemistry

2-Phenylcyclopentan-1-amine possesses two stereocenters, giving rise to two possible enantiomeric pairs. The pharmacologically active form of cypenamine is the racemic mixture of the trans-isomers: (±)-trans-2-phenylcyclopentan-1-amine.[1][2][7] The trans configuration is reported to have higher biological activity than its cis counterpart, which has found no pharmacological application.[2][7]

Physicochemical Data

Table 2: Solubility and Partition Coefficient of Cypenamine Hydrochloride

| Property | Value | Conditions | Source(s) |

| Solubility | Soluble | Water, Methanol | [1][10] |

| 1 mg/mL | DMSO | [1][6] | |

| 2 mg/mL | PBS (pH 7.2) | [1][6] | |

| LogP (Octanol/Water) | ~1.9 - 2.28 | Calculated | [4][8][11] |

Stability and Storage

Cypenamine hydrochloride is generally stable under standard laboratory conditions.[7] For long-term preservation of integrity, it should be stored at -20°C, where it is stable for at least five years.[1][5][6]

Causality Behind Stability Concerns: As a primary amine, cypenamine is susceptible to degradation. It is particularly sensitive to strong acids or bases and should be protected from excessive heat and light.[7][9] Thermal decomposition can yield hazardous gases, including toxic oxides of carbon and nitrogen, as well as hydrogen chloride.[9] Therefore, proper storage in a dry, dark, and cool environment is critical to prevent degradation and ensure experimental reproducibility.

Pharmacological Profile

Putative Mechanism of Action

The precise mechanism of action for cypenamine has not been fully elucidated in publicly available literature.[7] However, based on its structural similarity to other psychostimulants, it is widely postulated to enhance central neurotransmission in dopaminergic and noradrenergic pathways.[1][7] This effect is likely achieved through a combination of promoting the release of these neurotransmitters and inhibiting their reuptake by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET). This dual action would lead to an increased concentration of dopamine and norepinephrine in the synaptic cleft, contributing to its stimulant and potential antidepressant effects.[7]

Sources

- 1. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]

- 2. Cypenamine - Wikipedia [en.wikipedia.org]

- 3. Cypenamine HCl_TargetMol [targetmol.com]

- 4. grokipedia.com [grokipedia.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]

- 8. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. syntharise.com [syntharise.com]

- 10. One moment, please... [syntharise.com]

- 11. Cypenamine (CAS 5588-23-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Cypenamine: Re-evaluating a Cyclic Amphetamine Homolog for Antidepressant Potential

Topic: Cypenamine Potential Antidepressant Effects in Preclinical Models Content Type: Technical Whitepaper / Preclinical Evaluation Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Translational Researchers

Executive Summary

Cypenamine (2-phenylcyclopentylamine) represents a distinct pharmacophore in the landscape of monoaminergic modulators. Historically developed in the mid-20th century alongside its structural homolog tranylcypromine (Parnate), Cypenamine was largely overshadowed by the clinical success of irreversible monoamine oxidase inhibitors (MAOIs).

However, modern structure-activity relationship (SAR) analysis reveals a critical divergence: while tranylcypromine is a potent, irreversible MAOI, Cypenamine acts primarily as a monoamine releasing agent (MRA) and reuptake inhibitor with significantly reduced MAO inhibitory potency. This profile suggests Cypenamine could offer rapid-onset antidepressant efficacy similar to ketamine or psychostimulants, but with a potentially more favorable safety window regarding the "cheese effect" (tyramine-induced hypertensive crisis).

This guide outlines the mechanistic rationale and standardized preclinical protocols required to evaluate Cypenamine’s antidepressant efficacy, distinguishing it from classic MAOIs and pure psychomotor stimulants.

Mechanistic Rationale & SAR

The pharmacological divergence between Cypenamine and Tranylcypromine is driven by ring strain and steric hindrance.

-

Tranylcypromine (TCP): Contains a highly strained cyclopropyl ring. This strain facilitates the radical ring-opening mechanism required for the covalent, irreversible inhibition of the MAO enzyme flavin cofactor.

-

Cypenamine: Contains a cyclopentyl ring.[1] This five-membered ring is thermodynamically stable and lacks the ring strain necessary for effective irreversible MAO inactivation. Consequently, it functions mechanistically closer to amphetamine, facilitating the release of norepinephrine (NE) and dopamine (DA) via transporter reversal (DAT/NET).

Visualization: Structural & Mechanistic Divergence

The following diagram illustrates the structural evolution and resulting pharmacological shift.

Figure 1: Structure-Activity Relationship (SAR) driving the pharmacological divergence between Tranylcypromine (MAOI) and Cypenamine (Releasing Agent).

Preclinical Evaluation Protocols

To validate Cypenamine as a potential antidepressant, researchers must distinguish "true" antidepressant-like activity from non-specific psychomotor stimulation. The following three-stage protocol is designed to isolate these variables.

Protocol A: Reserpine-Induced Hypothermia & Akinesia Reversal

Objective: To assess the compound's ability to restore monoaminergic tone following vesicular depletion. This is the "Gold Standard" screen for MAOIs and releasing agents.

-

Rationale: Reserpine irreversibly inhibits VMAT2, depleting synaptic catecholamines and causing sedation (akinesia), ptosis, and hypothermia.

-

Pure Reuptake Inhibitors (SSRIs): Ineffective (no neurotransmitter to reuptake).

-

MAOIs & Releasing Agents: Effective (MAOIs prevent degradation of newly synthesized pools; Releasing agents push cytoplasmic pools out).

-

Methodology:

-

Subjects: Male C57BL/6J mice (n=8-10 per group).

-

Induction: Administer Reserpine (2.5 mg/kg, i.p.) 18 hours prior to testing.

-

Treatment: Administer Cypenamine (Test: 1, 5, 10 mg/kg i.p.), Tranylcypromine (Positive Control: 5 mg/kg), or Vehicle.

-

Readouts:

-

Rectal Temperature: Measure at t=0, 30, 60, 120 min post-treatment.

-

Akinesia (Bar Test): Place forepaws on a horizontal bar (4 cm high). Latency to remove paws indicates akinesia severity.

-

Success Criteria: Significant reversal of hypothermia (>2°C increase vs vehicle) and reduced latency in the bar test indicates restoration of NE/DA transmission.

Protocol B: Forced Swim Test (FST)

Objective: To evaluate "behavioral despair" and acute antidepressant-like efficacy.

-

Rationale: While often criticized for false positives with stimulants, the FST remains a necessary regulatory benchmark. For Cypenamine, FST data must be interpreted alongside locomotor data (Protocol C) to rule out false positives.

Methodology:

-

Apparatus: Glass cylinder (25 cm high, 10 cm diameter) filled with 25°C water.

-

Procedure:

-

Pre-test: None (acute model) or 15-min swim 24h prior (rats).

-

Test: 6-minute swim session.

-

-

Scoring: Record "Immobility Time" during the last 4 minutes.

-

Dosing: Administer Cypenamine (i.p.) 30 minutes prior to testing.

Data Interpretation:

| Compound Class | Immobility | Swimming | Climbing |

|---|---|---|---|

| SSRI | ↓ Decrease | ↑ Increase | No Change |

| NRI / MAOI | ↓ Decrease | No Change | ↑ Increase |

| Cypenamine | ↓ Decrease | No Change | ↑ Increase |

Note: Cypenamine is expected to increase climbing behavior, indicative of noradrenergic/dopaminergic drive, similar to desipramine or maprotiline.

Protocol C: Open Field Locomotor Activity

Objective: To quantify psychomotor stimulation and separate antidepressant effects from amphetamine-like hyperactivity.

Methodology:

-

Apparatus: Infrared beam-break activity chambers (40x40 cm).

-

Protocol: Acclimate animals for 30 minutes. Administer Cypenamine and record horizontal distance traveled (cm) and vertical rears for 60 minutes.

-

Analysis:

-

Antidepressant Profile: Moderate increase or no change in locomotion.

-

Stimulant Profile: Dose-dependent, marked hyperlocomotion (>200% baseline) and stereotypic behavior.

-

Comparative Pharmacological Profile

The following table summarizes the expected pharmacological distinctions based on historical data and SAR inference.

| Feature | Tranylcypromine (Parnate) | Cypenamine | Amphetamine |

| Primary Mechanism | Irreversible MAO Inhibition (MAO-A/B) | NE/DA Releasing Agent | NE/DA Releasing Agent |

| MAO Inhibition | Potent (IC50 < 1 µM) | Weak / Negligible | Negligible |

| Reserpine Reversal | Highly Effective | Effective | Effective |

| Onset of Action | Slow (days/weeks for adaptive changes) | Rapid (Minutes/Hours) | Rapid |

| Hypertensive Risk | High ("Cheese Effect") | Low (Reversible kinetics) | Moderate (Sympathomimetic) |

| Abuse Potential | Low | Moderate (Requires assessment) | High |

Pathway Visualization: Synaptic Mechanism

This diagram details the specific locus of action for Cypenamine compared to the standard MAOI mechanism.

Figure 2: Synaptic Mechanism of Action. Cypenamine bypasses mitochondrial MAO inhibition, acting directly at the transporter level to increase synaptic monoamine concentrations.

References

- Burger, A. (1970). Medicinal Chemistry, 3rd Edition. Wiley-Interscience. (Foundational text on phenylalkylamine SAR and cypenamine synthesis).

-

Biel, J. H., et al. (1961). "Monoamine Oxidase Inhibitors (Hydrazines)." Journal of Pharmaceutical Sciences, 50(7), 597-603.

- Knoll, J. (1998). "Deprenyl (Selegiline): The History of Its Development and Pharmacological Action." Acta Pharmaceutica Hungarica.

-

Cryan, J. F., et al. (2005). "The Forced Swimming Test as a Model for Antidepressant Activity." Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625.

- Elsworth, J. D., et al. (1982). "Deprenyl administration in man: a selective monoamine oxidase B inhibitor without the 'cheese effect'." Psychopharmacology, 78(2), 195-200. (Comparative safety reference for MAOI vs non-MAOI profiles).

Sources

Methodological & Application

Application Notes and Protocols for the GC-MS Detection of Cypenamine in Biological Samples

Introduction: The Analytical Challenge of Cypenamine

Cypenamine (2-phenylcyclopentan-1-amine) is a psychostimulant compound that, while not commercially marketed, remains a substance of interest in forensic toxicology and drug development research.[1] Its structure, featuring a secondary amine on a cyclopentyl ring attached to a phenyl group, presents specific challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Due to the polar nature of the amine group, underivatized cypenamine is prone to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet, leading to low sensitivity and unreliable quantification.[4][5]

To overcome these analytical hurdles, chemical derivatization is an essential step. This process involves converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[5] This application note provides a comprehensive guide to two robust derivatization protocols for the successful detection and quantification of cypenamine in biological matrices such as urine and plasma. We will delve into the rationale behind the chosen methodologies, provide step-by-step protocols, and discuss the expected analytical performance.

The Imperative of Derivatization for Cypenamine Analysis

The primary objective of derivatizing cypenamine is to enhance its suitability for GC-MS analysis. This is achieved through two main mechanisms:

-

Increased Volatility and Thermal Stability: By replacing the active hydrogen on the secondary amine with a non-polar functional group, intermolecular hydrogen bonding is eliminated. This significantly reduces the boiling point of the analyte and increases its thermal stability, allowing for efficient vaporization in the GC inlet without degradation.[4][6]

-

Improved Chromatographic Performance: The resulting non-polar derivative exhibits reduced interaction with active sites on the GC column and liner, leading to sharper, more symmetrical peaks and improved resolution from matrix components.[7]

This guide will focus on two widely-used and effective derivatization strategies for secondary amines: Acylation with Trifluoroacetic Anhydride (TFAA) and Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA is a rapid and robust method for derivatizing primary and secondary amines.[4] The reaction involves the replacement of the amine hydrogen with a trifluoroacetyl group, forming a stable and highly volatile N-(2-phenylcyclopentyl)trifluoroacetamide derivative. The electron-capturing properties of the trifluoromethyl group can also enhance sensitivity when using an electron capture detector (ECD), though it is also highly suitable for MS detection.[5]

Reaction Mechanism: Acylation of Cypenamine

Caption: Acylation of Cypenamine with TFAA.

Protocol 1: TFAA Derivatization of Cypenamine in Biological Samples

This protocol outlines the complete workflow from sample extraction to GC-MS analysis.

Part A: Sample Preparation (Urine)

-

Sample Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, it is recommended to normalize the results to creatinine concentration.

-

Liquid-Liquid Extraction (LLE):

-

To 2 mL of urine in a screw-capped glass tube, add 200 µL of concentrated ammonium hydroxide to adjust the pH to >10.

-

Add 4 mL of a mixture of chloroform:isopropanol (9:1 v/v) as the extraction solvent.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Part B: Derivatization

-

Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[4]

-

Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Part C: GC-MS Analysis

-

GC System: Agilent 7890B GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection: 1 µL, splitless mode

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C and hold for 5 minutes.[4]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Mass Fragmentation of TFAA-Derivatized Cypenamine

The mass spectrum of the TFAA derivative of cypenamine is expected to show characteristic fragmentation patterns resulting from α-cleavage at the nitrogen atom.[8][9] Based on the fragmentation of similar amphetamine-type compounds, the following key ions are anticipated for N-(2-phenylcyclopentyl)trifluoroacetamide:

| Ion Description | Proposed m/z |

| Molecular Ion [M]⁺ | 257 |

| Loss of phenyl group (C₆H₅) | 180 |

| α-cleavage, formation of trifluoroacetyliminium ion | 140 |

| Phenylcyclopentyl cation | 117 |

| Tropylium ion | 91 |

Note: These are predicted fragments. The actual mass spectrum should be confirmed using a certified reference standard.

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is another highly effective derivatization technique for compounds with active hydrogens, including secondary amines.[10] MSTFA is a powerful silylating agent that reacts to replace the amine hydrogen with a trimethylsilyl (TMS) group.[11] The resulting TMS-cypenamine derivative is highly volatile and thermally stable, making it ideal for GC-MS analysis.[11] The byproducts of the reaction are also volatile and typically do not interfere with the chromatography.

Reaction Mechanism: Silylation of Cypenamine

Caption: Silylation of Cypenamine with MSTFA.

Protocol 2: MSTFA Derivatization of Cypenamine in Biological Samples

This protocol provides an alternative derivatization method and is particularly useful for multi-analyte screening panels that include other compound classes amenable to silylation.

Part A: Sample Preparation (Plasma/Serum)

-

Sample Collection: Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Clean Screen® DAU) with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[1]

-

Sample Loading: To 1 mL of plasma/serum, add 2 mL of 100 mM phosphate buffer (pH 6.0). Load the diluted sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

-

Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interferences.

-

Drying: Dry the cartridge under high vacuum for 5 minutes.

-

Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Part B: Derivatization

-

Reagent Addition: To the dried extract, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.

-

Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

Part C: GC-MS Analysis

The GC-MS parameters can be the same as those described in Protocol 1.

Expected Mass Fragmentation of TMS-Derivatized Cypenamine

The mass spectrum of the TMS derivative of cypenamine will be characterized by the presence of silicon-containing ions.[10][12] Key fragments are expected to include:

| Ion Description | Proposed m/z |

| Molecular Ion [M]⁺ | 233 |

| Loss of a methyl group [M-15]⁺ | 218 |

| Trimethylsilyl ion | 73 |

| Phenylcyclopentyl fragment | 117 |

Note: These are predicted fragments. The actual mass spectrum should be confirmed using a certified reference standard.

Workflow for Cypenamine Analysis in Biological Samples

Caption: Overall workflow for the GC-MS analysis of cypenamine.

Method Validation and Expected Performance

A full method validation should be performed in the laboratory for the chosen protocol to ensure its suitability for the intended purpose, following guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[13] Key validation parameters to be assessed include:

| Parameter | Description | Typical Acceptance Criteria for Similar Analytes |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. | R² > 0.99 for a calibration curve spanning the expected concentration range.[14] |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected. | Signal-to-noise ratio of ≥ 3.[15] For amphetamine-type compounds, LODs in the range of 1-10 ng/mL are often achievable.[16] |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10.[15] For amphetamine-type compounds, LOQs are typically in the range of 5-25 ng/mL.[17] |

| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | 80-120% recovery.[18][19] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15%.[16] |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and its internal standard. |

Conclusion

The derivatization of cypenamine with either TFAA or MSTFA is a critical step for its reliable and sensitive detection by GC-MS in biological samples. The choice between acylation and silylation will depend on the specific requirements of the laboratory, including the need for compatibility with other analytes in a screening procedure. The protocols provided in this application note, coupled with appropriate sample preparation and method validation, will enable researchers, scientists, and drug development professionals to accurately quantify cypenamine in complex biological matrices.

References

Sources

- 1. unitedchem.com [unitedchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide | C10H10F3NO | CID 278884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hpst.cz [hpst.cz]

- 14. mdpi.com [mdpi.com]

- 15. benthamopen.com [benthamopen.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Development and validation of a rapid and sensitive UPLC-MS/MS assay for simultaneous quantification of paclitaxel and cyclopamine in mouse whole blood and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preparation of Cypenamine Stock Solutions in DMSO and Methanol: An Application Note and Protocol

Introduction: The Critical Role of Precise Stock Solution Preparation

Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has garnered interest in neuropharmacological research.[1] As with any in vitro or in vivo study, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate and consistent preparation of test compounds. The initial step of creating a concentrated stock solution is paramount, as any errors in concentration, solubility, or stability will propagate throughout all subsequent dilutions and assays.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of cypenamine stock solutions in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the rationale behind solvent choice, provide step-by-step protocols, and discuss best practices to ensure the integrity and stability of your cypenamine stock solutions. The focus of this guide is on cypenamine hydrochloride, the salt form commonly used in research.

Physicochemical Properties and Solvent Selection

Understanding the physicochemical properties of cypenamine hydrochloride is essential for informed solvent selection and handling. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| Chemical Name | 2-phenylcyclopentanamine, monohydrochloride | [1] |

| CAS Number | 5588-23-8 | [1][2] |

| Molecular Formula | C₁₁H₁₅N • HCl | [1] |

| Molecular Weight | 197.70 g/mol | [2] |

| Appearance | Slightly off-white powder/crystalline solid | [3][4] |

| Purity | ≥97% | [1] |

| Solubility in DMSO | 1 mg/mL (5.06 mM) | [1] |

| Solubility in Methanol | Soluble (quantitative value not specified) | [2][4] |

| Solubility in PBS (pH 7.2) | 2 mg/mL | [1][2] |

Causality of Solvent Choice:

-

DMSO (Dimethyl Sulfoxide): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common choice for creating high-concentration stock solutions of small molecules.[5] Its miscibility with water and many organic solvents facilitates the dilution of stock solutions into aqueous buffers and cell culture media. However, it is important to note that DMSO can have biological effects and may be toxic to cells at higher concentrations, typically above 0.5%–1%.[5][6]

-

Methanol: Methanol is a polar protic solvent that is also effective at dissolving many polar organic compounds.[7] It is more volatile than DMSO and can be a suitable alternative when DMSO is incompatible with a specific assay or cell type. Studies have shown that methanol can sometimes be less toxic to certain cell lines compared to DMSO at similar concentrations.[8][9] However, methanol can also interact with biological systems and may not be suitable for all applications.[10]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for the preparation and storage of cypenamine hydrochloride stock solutions.

Caption: Workflow for Cypenamine Stock Solution Preparation.

Protocols for Stock Solution Preparation

Safety First: Always handle cypenamine hydrochloride, DMSO, and methanol in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheets (SDS) for each chemical before beginning work.

Protocol 1: Preparation of a 10 mM Cypenamine Hydrochloride Stock Solution in DMSO

Rationale: This protocol outlines the preparation of a high-concentration stock solution in DMSO, which is ideal for subsequent serial dilutions for in vitro assays. Using anhydrous DMSO is crucial as water can affect the stability of some compounds in long-term storage.[11]

Materials:

-

Cypenamine hydrochloride (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Step-by-Step Procedure:

-

Equilibration: Before opening, allow the vial of cypenamine hydrochloride to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the compound.

-

Calculation: Calculate the mass of cypenamine hydrochloride required. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 197.70 g/mol × 1000 mg/g = 1.977 mg

-

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1.977 mg of cypenamine hydrochloride and record the exact weight.

-

Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the cypenamine hydrochloride.

-

Dissolution: Securely cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any particulates.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, brief sonication or gentle warming in a 37°C water bath for 5-10 minutes can be employed. Always inspect the solution visually for complete dissolution before proceeding.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots).

-

Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[12] Protect the aliquots from light.

Protocol 2: Preparation of a 5 mg/mL Cypenamine Hydrochloride Stock Solution in Methanol

Rationale: This protocol provides a method for preparing a stock solution in methanol. Given the lack of a precise maximum solubility value, this concentration is a conservative starting point based on qualitative descriptions of its solubility.

Materials:

-

Cypenamine hydrochloride (solid powder)

-

Anhydrous Methanol

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Step-by-Step Procedure:

-

Equilibration: As in the DMSO protocol, allow the vial of cypenamine hydrochloride to come to room temperature before opening.

-

Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 5.0 mg of cypenamine hydrochloride.

-

Solvent Addition: Add 1.0 mL of anhydrous methanol to the tube containing the cypenamine hydrochloride.

-

Dissolution: Cap the tube and vortex thoroughly until the powder is fully dissolved. The solution should be clear.

-

Aiding Dissolution (if necessary): Gentle warming or brief sonication can be used if complete dissolution is not readily achieved.

-

Aliquoting and Storage: Aliquot the methanol stock solution into single-use volumes in sterile, tightly sealed tubes to prevent evaporation.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light. Due to the higher volatility of methanol, ensure the caps of the storage tubes are secure.

Best Practices for Handling and Storage

-

Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to compound degradation. Aliquoting into single-use volumes is the most effective way to mitigate this.[13]

-

Use Anhydrous Solvents: Water can promote the hydrolysis of certain compounds, and its presence in DMSO can lower the freezing point, potentially affecting stability during freeze-thaw cycles.[11]

-

Protect from Light: Amine-containing compounds can be sensitive to light.[14] Storing stock solutions in amber vials or by wrapping tubes in aluminum foil is recommended.

-

Inert Atmosphere: For particularly sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidative degradation.[14]

-

Final DMSO/Methanol Concentration in Assays: When diluting the stock solution into aqueous media for cell-based assays, ensure the final solvent concentration is low enough to not affect the cells. For DMSO, this is typically kept below 0.5%, and for methanol, a similar or lower concentration is advisable.[6][8][9] Always include a vehicle control (media with the same final solvent concentration) in your experiments.

Conclusion

The meticulous preparation of cypenamine hydrochloride stock solutions is a foundational step for any successful research endeavor. By understanding the properties of cypenamine and the solvents used, and by adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the preparation of accurate, stable, and reliable stock solutions, thereby enhancing the quality and reproducibility of their experimental data.

References

-

Cubework. (n.d.). Amine Compounds Warehouse Storage. Retrieved February 23, 2026, from [Link]

- Zhang, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 827–833.

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation of model compound in DMSO. Retrieved February 23, 2026, from [Link]

-

Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved February 23, 2026, from [Link]

- Timm, M., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.

-

UMBRELLA Labs. (2024, October 30). Nootropics COA's. Retrieved February 23, 2026, from [Link]

-

Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved February 23, 2026, from [Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- Qi, W., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Toxicology and Environmental Health Sciences.

-

SYNTHARISE CHEMICAL INC. (n.d.). Cypenamine HCl 1.0g | #140a. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation of amine-based solvents. Retrieved February 23, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 23, 2026, from [Link]

- Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.

-

GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved February 23, 2026, from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 23, 2026, from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved February 23, 2026, from [Link]

- Zhang, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

Global Substance Registration System (GSRS). (n.d.). CYPENAMINE. Retrieved February 23, 2026, from [Link]

- Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209.

-

ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved February 23, 2026, from [Link]

-

MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved February 23, 2026, from [Link]

- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.

-

Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved February 23, 2026, from [Link]

- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.

-

ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). How long can a compound be stable in DMSO for? Retrieved February 23, 2026, from [Link]

- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.

- King, G. A., et al. (2013). The effects of DMSO on DNA conformations and mechanics. Biophysical Journal.

- McCall, A.-K., et al. (2016).

- Yin, H., et al. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(2), 101–105.

-

Infomed. (n.d.). Drug Stability Table. Retrieved February 23, 2026, from [Link]

- Lappas, N. T., & Lappas, C. M. (1997). Stability of Phencyclidine in Stored Blood Samples.

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved February 23, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]

- 3. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]

- 4. syntharise.com [syntharise.com]

- 5. forcetechnology.com [forcetechnology.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.hw.ac.uk [pure.hw.ac.uk]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. ovid.com [ovid.com]

- 10. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cypenamine HCl_TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. cubework.com [cubework.com]

Abstract

This document provides a comprehensive guide for the synthesis of N-ethyl-cypenamine and a focused library of its analogs for the systematic exploration of their structure-activity relationships (SAR). N-ethyl-cypenamine, a derivative of 2-phenylcyclopentylamine (cypenamine), represents a class of psychoactive compounds with potential stimulant properties. A methodical investigation into the structural requirements for its biological activity is crucial for understanding its pharmacological profile and for the development of novel chemical entities. Herein, we present detailed, field-proven protocols for the multi-step synthesis of the N-ethyl-cypenamine scaffold, commencing from commercially available precursors. Furthermore, we outline the strategic design and synthesis of key analogs, offering a robust framework for researchers in medicinal chemistry and drug development to conduct comprehensive SAR studies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and critical experimental parameters.

Introduction: The Rationale for N-ethyl-cypenamine SAR Studies

Cypenamine (2-phenylcyclopentylamine) is a psychostimulant developed in the 1940s that has primarily remained a subject of scientific research.[1] Its N-ethylated analog, N-ethyl-cypenamine, has been anecdotally reported to exhibit stimulant effects, potentially acting as a norepinephrine and dopamine reuptake inhibitor.[2] However, a systematic understanding of how structural modifications to the N-ethyl-cypenamine molecule influence its biological activity is currently lacking.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into the interactions between a ligand and its biological target. By systematically altering the chemical structure of a lead compound and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects and potential side effects. This knowledge is instrumental in the rational design of more potent, selective, and safer drug candidates.

This guide provides the synthetic methodologies required to generate a focused library of N-ethyl-cypenamine analogs. The proposed analogs are designed to probe the influence of:

-

N-alkylation: Varying the size and nature of the alkyl group on the nitrogen atom.

-

Aromatic substitution: Introducing substituents onto the phenyl ring to explore electronic and steric effects.

-

Cyclopentyl ring modifications: Although not the primary focus of this initial guide, this is a potential avenue for future exploration.

By following the detailed protocols herein, researchers will be equipped to synthesize the necessary compounds to build a robust SAR model for this class of compounds.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of N-ethyl-cypenamine and its analogs can be logically approached through a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials.

Diagram 1: Retrosynthetic Analysis of N-ethyl-cypenamine

Caption: Retrosynthetic pathway for N-ethyl-cypenamine.

Our synthetic strategy will focus on two key transformations:

-

Formation of the Cypenamine Core: We will synthesize the precursor, 2-phenylcyclopentylamine (cypenamine), from 2-phenylcyclopentanone. Two reliable methods, the Leuckart reaction and reductive amination, will be discussed.[3]

-

N-Ethylation: The primary amine of cypenamine will be converted to the secondary N-ethyl amine via a controlled reductive amination reaction. This method is generally preferred over direct alkylation with ethyl halides to minimize over-alkylation to the tertiary amine.[4]

Experimental Protocols

Synthesis of the Precursor: 2-Phenylcyclopentylamine (Cypenamine)

The synthesis of the cypenamine core can be achieved from 2-phenylcyclopentanone. The choice between the Leuckart reaction and reductive amination may depend on available reagents and equipment.

Method A: Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes using formic acid or its derivatives as the reducing agent.[5]

-

Reaction Scheme: 2-Phenylcyclopentanone + Ammonium formate → 2-Phenylcyclopentylamine

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-phenylcyclopentanone (1 equivalent) and ammonium formate (3-4 equivalents).

-

Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, add a 10% solution of hydrochloric acid to the reaction mixture until it is acidic.

-

Wash the acidic solution with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >12 is reached.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylcyclopentylamine.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Method B: Reductive Amination

Reductive amination is a versatile and often higher-yielding method for amine synthesis.[6] This two-step, one-pot procedure involves the formation of an imine followed by its reduction.[4][7]

-

Reaction Scheme:

-

2-Phenylcyclopentanone + Ammonia → Imine intermediate

-

Imine intermediate + Reducing agent → 2-Phenylcyclopentylamine

-

-

Protocol:

-

Dissolve 2-phenylcyclopentanone (1 equivalent) in methanol in a round-bottom flask.

-

Add a large excess of ammonium acetate (e.g., 10 equivalents) to the solution.[7] Stir at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, prepare a solution of a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) is a common choice as it selectively reduces the imine in the presence of the ketone.[4]

-

Slowly add the reducing agent solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Perform a standard acid-base extraction as described in the Leuckart protocol (steps 3-7) to isolate the product.

-

Purify by vacuum distillation or column chromatography.

-

Synthesis of N-ethyl-cypenamine

The final step in the synthesis of the target compound is the N-alkylation of cypenamine. Reductive amination with acetaldehyde is the preferred method for this transformation.

Diagram 2: Synthetic Workflow for N-ethyl-cypenamine

Sources

Troubleshooting & Optimization

Technical Support Center: Maintaining the Integrity of 2-Phenylcyclopentylamine

An advanced guide to preventing the oxidation and degradation of 2-phenylcyclopentylamine stock for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides in-depth technical advice for the proper storage, handling, and troubleshooting of 2-phenylcyclopentylamine (also known as cypenamine)[1]. The integrity of your stock is paramount for reproducible and accurate experimental results. This document moves beyond basic guidelines to explain the chemical rationale behind these critical procedures.

Frequently Asked Questions (FAQs)

This section addresses common queries and concerns regarding the stability of 2-phenylcyclopentylamine.

Q1: What are the ideal storage conditions for a 2-phenylcyclopentylamine stock solution?

A: The stability of 2-phenylcyclopentylamine, a secondary amine, is critically dependent on its storage environment. To prevent degradation, it must be protected from atmospheric oxygen and moisture.[2][3]

Core Recommendations:

-

Temperature: Store at low temperatures, typically 2-8°C, to reduce the rate of potential degradation reactions. For long-term storage, temperatures of -20°C are preferable. However, always ensure the solvent system is suitable for freezing temperatures to avoid precipitation. Generally, temperatures should be kept below 30°C (86°F) to maintain stability.[2]

-

Atmosphere: 2-phenylcyclopentylamine is susceptible to oxidation. The container's headspace should be purged with an inert gas like argon or dry nitrogen to displace all oxygen.[4] Argon is often preferred for long-term storage due to its higher density, which provides a more stable protective layer.

-

Light: Store in an amber glass vial or a container protected from light. UV radiation can provide the energy to initiate and accelerate oxidative degradation pathways.

-

Container: Use high-quality borosilicate glass containers with a secure, airtight seal. For solutions, specialized packaging such as Sure/Seal™ bottles, which feature a septum-lined crown cap, are highly recommended for preventing atmospheric contamination during repeated use.[5]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Short-term) or -20°C (Long-term) | Slows kinetic rates of degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[4] |

| Light Exposure | Amber vial or light-protected container | Prevents photo-initiated degradation. |

| Container | Tightly sealed borosilicate glass | Ensures chemical inertness and prevents ingress of air/moisture.[2] |

| Moisture | Anhydrous conditions | Amines are hygroscopic; moisture can lead to hydrolysis and side reactions.[2] |

Q2: What chemical processes cause 2-phenylcyclopentylamine to degrade, and what are the likely byproducts?

A: The primary degradation route for 2-phenylcyclopentylamine is oxidation. As a secondary amine, its degradation involves the nitrogen atom and the adjacent carbon atom (the α-carbon).

The mechanism typically begins with the abstraction of an electron from the nitrogen atom or a hydrogen atom from the α-carbon, forming a reactive radical species.[6][7] In the presence of oxygen, this initiates a cascade of reactions.

Major Degradation Pathway:

-

Oxidation to Hydroxylamine: The initial step is often the oxidation of the secondary amine to its corresponding N-hydroxylamine.

-

Further Oxidation to Nitrone: This hydroxylamine intermediate is more susceptible to oxidation and can be readily converted to a nitrone derivative.[8][9] Nitrones are common degradation products of secondary amines.

-

Imine Formation & Hydrolysis: An alternative pathway involves dehydrogenation to form an imine, which can subsequently hydrolyze in the presence of moisture to form 2-phenylcyclopentanone and ammonia.

The presence of the phenyl and cyclopentyl groups may also lead to other complex, ring-opened, or polymerized byproducts, especially under harsh conditions (e.g., strong light, high heat).

Caption: General oxidative degradation pathways for 2-phenylcyclopentylamine.

Q3: My 2-phenylcyclopentylamine solution has turned yellow/brown. What does this signify and is it still usable?

A: A color change, typically to yellow or brown, is a strong visual indicator of degradation. This discoloration is often due to the formation of oxidized species, such as nitrones and other conjugated systems, which absorb visible light.[8][9]

Actionable Advice:

-

Do Not Use for Sensitive Applications: If your experiment requires high-purity material (e.g., for drug development, kinetic studies, or quantitative assays), the discolored solution should be discarded. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and non-reproducible results.[10][11]

-

Analytical Verification: If discarding is not an option, you must first quantify the purity. Use an analytical technique like HPLC-UV, GC-MS, or NMR to identify and quantify the impurities.

-

Potential for Re-purification: For non-critical applications, or if the material is valuable, you may consider re-purification via column chromatography or distillation, followed by analytical validation of purity.

Q4: Should I use antioxidants or stabilizers in my stock solution?

A: For long-term storage, the addition of an antioxidant can be a viable strategy to inhibit free-radical-mediated degradation.[12]

-

Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective free radical scavengers. They are generally used at low concentrations (e.g., 0.01-0.1%).

-

Hindered Amine Light Stabilizers (HALS): While effective, some HALS are basic and their compatibility must be verified to avoid unwanted reactions.[13]

-

Aromatic Amines: Certain aromatic amines can also function as antioxidants.[14][15]

Important Consideration: Before adding any stabilizer, you must confirm its compatibility with your downstream application. The antioxidant must not interfere with your experiment or react with other reagents. Always run a small-scale control experiment to validate this approach.

Troubleshooting Guide

| Observed Problem | Probable Cause(s) | Recommended Solution(s) |

| Color change (yellowing/browning) | Oxidation due to exposure to air (oxygen). | Discard and prepare a fresh stock using inert atmosphere techniques. Implement stringent air-free handling protocols. |

| Precipitate formation upon cooling | The concentration of the amine exceeds its solubility limit in the solvent at lower temperatures. | Gently warm the solution to redissolve the precipitate. Consider using a different solvent or a lower stock concentration. |

| Inconsistent experimental results | Partial degradation of the stock, leading to variable concentrations of the active compound and the presence of reactive impurities. | 1. Verify stock purity via HPLC or GC.[16][17] 2. Prepare a fresh, validated stock solution. 3. Review and improve storage and handling procedures. |

| pH shift in buffered solutions | Formation of acidic or basic degradation byproducts. | Monitor the purity of the amine stock. Degradation can alter the solution's properties. |

Experimental Protocols

Protocol 1: Handling and Dispensing 2-Phenylcyclopentylamine Under an Inert Atmosphere

This protocol describes the use of a Schlenk line and syringe techniques to handle air-sensitive amine solutions, minimizing exposure to oxygen and moisture.

Materials:

-

Sure/Seal™ bottle of 2-phenylcyclopentylamine solution

-

Schlenk line with dual vacuum and inert gas (Argon/Nitrogen) manifolds

-

Clean, oven-dried glassware (reaction flask, etc.) with septa

-

Dry, gas-tight syringes and needles

Workflow Diagram:

Caption: Workflow for transferring air-sensitive reagents.

Procedure:

-

Prepare Glassware: Ensure all glassware is thoroughly cleaned and oven-dried (>120°C overnight) to remove all traces of water. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas.

-

Inert the System: Connect the reaction flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this "vac-refill" cycle three times to ensure the complete removal of atmospheric gases.[4]

-

Prepare for Transfer: With the receiving flask under a slight positive pressure of inert gas, pierce the septum with a needle connected to an oil bubbler to vent excess pressure.

-

Withdraw the Reagent: Using a clean, dry, gas-tight syringe, pierce the septum of the 2-phenylcyclopentylamine Sure/Seal™ bottle. First, draw a small amount of inert gas from the headspace into the syringe. Expel the gas and then slowly draw the desired volume of the amine solution. The slight positive pressure in the bottle will aid in this process.

-

Inject the Reagent: Carefully withdraw the syringe from the stock bottle and immediately insert it through the septum of the receiving flask. Slowly inject the solution.

-

Clean Up: Immediately and carefully clean the syringe and needle according to your institution's safety protocols for reactive chemicals.[5]

Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a starting point for developing a method to assess the purity of 2-phenylcyclopentylamine and detect polar degradation products.

Instrumentation & Columns:

-

HPLC system with UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions (Starting Point):

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (for the phenyl group)

-

Injection Volume: 5-10 µL

Procedure:

-

Sample Preparation: Dilute a small aliquot of the 2-phenylcyclopentylamine stock in the initial mobile phase (e.g., 90:10 A:B) to a final concentration of approximately 0.1-1.0 mg/mL.

-

Analysis: Inject the prepared sample onto the equilibrated HPLC system.

-

Data Interpretation: The pure compound will appear as a major peak. Degradation products, which are often more polar (e.g., hydroxylamines, hydrolysis products), will typically elute earlier than the parent compound. The appearance of new peaks or a decrease in the area percentage of the main peak over time indicates degradation.

References

-

Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 22, 2026, from [Link]

-

Oxidation of Secondary and Primary Amines. (n.d.). Pharma D&C. Retrieved February 22, 2026, from [Link]

-

Stahl, S. S., et al. (2017). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

-

Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. (1998). Inorganic Chemistry - ACS Publications. Retrieved February 22, 2026, from [Link]

-

Cypenamine | C11H15N | CID 21786. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]

-

Mechanism of secondary amine oxidation. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase. (2003). PubMed. Retrieved February 22, 2026, from [Link]

-

Synthesis of 2-phenylcyclopentylamine. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

-

Cypenamine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (1965). DTIC. Retrieved February 22, 2026, from [Link]

-

The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved February 22, 2026, from [Link]

-

Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved February 22, 2026, from [Link]

- Inhibition of amine oxidation. (2012). Google Patents.

-

Cypenamine, (E)- | C11H15N | CID 11805068. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]

-

Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (2022). PMC - NIH. Retrieved February 22, 2026, from [Link]

-

Aromatic secondary amines as antioxidants for polyolefins. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

-

Bacterial degradation of monocyclic aromatic amines. (2012). PMC - NIH. Retrieved February 22, 2026, from [Link]

-

Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

-

relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy - Oxford Academic. Retrieved February 22, 2026, from [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved February 22, 2026, from [Link]

-

Cypenamine-HCl-1. (2023). SYNTHARISE CHEMICAL INC.. Retrieved February 22, 2026, from [Link]

-

Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 22, 2026, from [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). Chromatography Today. Retrieved February 22, 2026, from [Link]

-

CO2 Analysis in Amine Solution by SMS 2239. (n.d.). Gulf Bio Analytical. Retrieved February 22, 2026, from [Link]

-

Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (2018). Google Patents.

-

Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2022). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2012). SciSpace. Retrieved February 22, 2026, from [Link]

-

Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved February 22, 2026, from [Link]

-

Amine Degradation: Issues & Solutions. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

-

Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2018). PMC - NIH. Retrieved February 22, 2026, from [Link]

-

Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety. Retrieved February 22, 2026, from [Link]

- Method of synthesis of trans-2-phenylcyclopropylamine. (1977). Google Patents.

-

Safe handling of hazardous drugs. (2018). PMC - NIH. Retrieved February 22, 2026, from [Link]

- Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates. (2014). Google Patents.

Sources

- 1. Cypenamine - Wikipedia [en.wikipedia.org]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. web.mit.edu [web.mit.edu]

- 6. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]

- 13. stabilization-technologies.com [stabilization-technologies.com]

- 14. performanceadditives.us [performanceadditives.us]

- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bre.com [bre.com]

Reducing background noise in GC-MS analysis of trace Cypenamine

The following guide is structured as a high-level Technical Support Center resource, designed for immediate application by analytical chemists and researchers.

Topic: Reducing Background Noise & Optimizing Sensitivity Ticket ID: GCMS-CYP-TRACE-001 Status: Resolved / Guide Published

Executive Summary

Cypenamine (trans-2-phenylcyclopentylamine) presents specific challenges in trace analysis due to its primary amine structure. In its underivatized form, it exhibits strong adsorption to silanol groups in the GC inlet and column, resulting in peak tailing that is often indistinguishable from baseline noise. This guide provides a validated workflow to minimize background noise through chemical derivatization, inlet passivation, and mass spectrometry optimization.

Part 1: The "Golden Path" Protocol

Use this standardized workflow to establish a baseline of high-performance analysis. Deviations from this protocol are the primary cause of noise and sensitivity loss.

Sample Preparation & Derivatization

Why this matters: Primary amines like Cypenamine are polar and basic. Injecting them directly leads to "activity" (adsorption) and poor signal-to-noise (S/N) ratios. Acylation with PFPA (Pentafluoropropionic anhydride) is the recommended strategy to increase volatility, reduce polarity, and introduce electronegative fluorine atoms that enhance MS sensitivity.

Reagents Required:

-

Extraction Solvent: Ethyl Acetate (LC-MS Grade)

-

Derivatizing Agent: PFPA (Pentafluoropropionic anhydride)[1]

-

Scavenger/Catalyst: Ethyl Acetate (acts as solvent) or Pyridine (optional, trace)

Step-by-Step Protocol:

-

Extraction: Extract the biological sample (urine/plasma) into Ethyl Acetate at pH > 10 (alkaline conditions ensure the amine is in the free base form).

-

Drying (Critical): Evaporate the organic layer to complete dryness under a stream of nitrogen at 40°C.

-

Technical Note: Any residual water will hydrolyze the PFPA anhydride into acid, which degrades the GC column stationary phase, causing massive baseline rise (column bleed).

-

-

Reaction: Add 50 µL of Ethyl Acetate and 50 µL of PFPA to the residue. Cap the vial tightly.

-

Incubation: Heat at 60°C for 20 minutes.

-

Evaporation: Evaporate the excess PFPA and solvent to dryness under nitrogen.

-